molecular formula C11H15Cl2N B2595915 [(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine CAS No. 99858-15-8

[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B2595915
CAS No.: 99858-15-8
M. Wt: 232.15
InChI Key: RIXQXYSSUOUZBQ-UHFFFAOYSA-N
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Description

This compound, also known as Diclazepam, belongs to the family of Benzodiazepine drugs. It has a CAS Number of 1038251-05-6 and a molecular weight of 275.22 . The IUPAC name for this compound is N1- (3,4-dichlorobenzyl)-N~2~,N~2~,2-trimethyl-1,2-propanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20Cl2N2/c1-13(2,17(3)4)9-16-8-10-5-6-11(14)12(15)7-10/h5-7,16H,8-9H2,1-4H3 . This indicates that the compound has a complex structure with multiple functional groups, including a dichlorobenzyl group and a trimethylpropanediamine group.

Scientific Research Applications

Antihypertensive Research

Research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including the compound 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, demonstrated notable antihypertensive activity in spontaneously hypertensive rats. The compounds effectively lowered blood pressure gradually and sustainedly, maintaining normotensive levels with single daily oral doses. Structural variations in the compound influenced the activity, highlighting the importance of molecular structure in medicinal effectiveness (Bennett et al., 1981).

Antibacterial and Antitumor Applications

N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, related to the compound , exhibited antibacterial activity, particularly causing irreversible damage to bacterial DNA. This compound's effect on RNA was transient and concentration-dependent. It has been used as an antitumor drug, further underlining its potential in medical applications (Shimi & Shoukry, 1975).

Chemical Reaction Mechanisms

Research involving N-(3,4-dichlorophenethyl)-N-methylamine revealed intricate chemical reaction pathways. For instance, the reaction with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole under specific conditions led to the formation of tertiary amine, which upon further reaction and under certain conditions, resulted in ring fission of the oxadiazole system. This study highlights the complex chemical behavior and potential for creating a variety of molecular structures (Jäger et al., 2002).

Synthesis and Industrial Application

The compound has seen significant application in the synthesis of N‐Methyl‐ and N‐Alkylamines, which are critical in both academic research and industrial production. These structures are prevalent in life‐science molecules, and their synthesis using cost-effective and efficient methods like reductive amination has practical importance in various industrial processes (Senthamarai et al., 2018).

Antimalarial Activity

The compound 3,4-Dichlorophenylisothioeyanate, related to the compound , was a precursor in the synthesis of amino-s-triazolo[1,5-α]pyrimidines, which showed notable antimalarial activity. This emphasizes the potential of these compounds in developing treatments for diseases like malaria (Werbel, Elslager, & Chu, 1973).

Transformation in Chemical Reactions

The transformation of certain amines into irreversible inactivators of monoamine oxidase B (MAO-B) has been studied. Compounds like 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone are secondary amines that can inactivate MAO-B irreversibly. Such transformations and the stability of the resulting compounds are crucial for understanding the biological activity and potential therapeutic applications (Ding & Silverman, 1993).

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQXYSSUOUZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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